molecular formula C8H17NO B11539903 1,2,5-Trimethylpiperidin-4-ol CAS No. 17618-51-8

1,2,5-Trimethylpiperidin-4-ol

Cat. No.: B11539903
CAS No.: 17618-51-8
M. Wt: 143.23 g/mol
InChI Key: ZMPIXCGEZCZGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Trimethylpiperidin-4-ol is a piperidine derivative known for its unique chemical structure and diverse applications. Piperidine derivatives are significant in medicinal chemistry due to their biological activities, including antimicrobial, analgesic, and anesthetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Trimethylpiperidin-4-ol can be synthesized through various methods. One common approach involves the reduction of 1,2,5-trimethylpiperidin-4-one using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent such as tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of 1,2,5-trimethylpiperidin-4-one. This method is preferred due to its efficiency and scalability. The process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,5-Trimethylpiperidin-4-ol has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

17618-51-8

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1,2,5-trimethylpiperidin-4-ol

InChI

InChI=1S/C8H17NO/c1-6-5-9(3)7(2)4-8(6)10/h6-8,10H,4-5H2,1-3H3

InChI Key

ZMPIXCGEZCZGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.